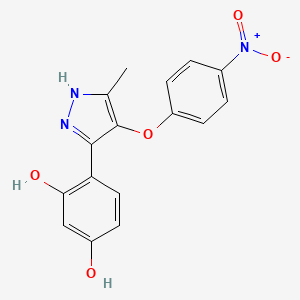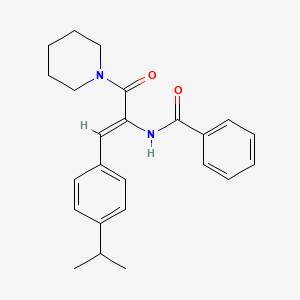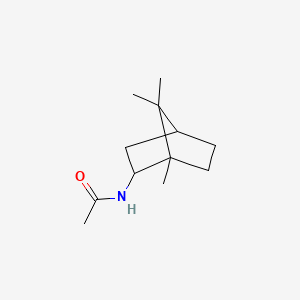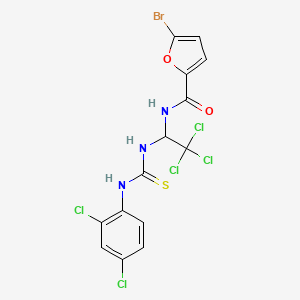
4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol is a complex organic compound with a unique structure that combines a pyrazole ring with a nitrophenoxy group and a benzenediol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenol reacts with a halogenated pyrazole derivative.
Attachment of the Benzenediol Moiety: The final step involves the coupling of the pyrazole derivative with a benzenediol compound, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation with palladium on carbon.
Substitution: Halogenated derivatives, nucleophiles or electrophiles, appropriate solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole or benzenediol derivatives.
科学的研究の応用
4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of advanced materials, such as polymers or nanomaterials, with specific electronic or optical properties.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
作用機序
The mechanism of action of 4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
4-(4-Nitrophenoxy)-1H-pyrazole: Lacks the benzenediol moiety, making it less versatile in terms of chemical reactivity and applications.
5-Methyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of the nitrophenoxy and benzenediol groups, leading to different chemical properties and applications.
1,3-Benzenediol: A simpler compound with only the benzenediol moiety, lacking the pyrazole and nitrophenoxy groups.
Uniqueness
4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the pyrazole ring, nitrophenoxy group, and benzenediol moiety allows for diverse interactions with biological targets and the ability to undergo various chemical transformations.
特性
分子式 |
C16H13N3O5 |
|---|---|
分子量 |
327.29 g/mol |
IUPAC名 |
4-[5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C16H13N3O5/c1-9-16(24-12-5-2-10(3-6-12)19(22)23)15(18-17-9)13-7-4-11(20)8-14(13)21/h2-8,20-21H,1H3,(H,17,18) |
InChIキー |
YDWJRXCQPCQXKY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974668.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974669.png)
![N-(3,5-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11974681.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974683.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974695.png)
![3-(5-bromothiophen-2-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11974707.png)




![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974728.png)
